N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Description
N-[3-(Difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule featuring an imidazo[1,2-b]pyridazine core substituted with a carboxamide group at position 6 and a difluoromethoxy-phenyl moiety at position 2. This structure is designed to optimize interactions with biological targets, such as kinases, by balancing lipophilicity and electronic effects. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the carboxamide contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2/c15-14(16)22-10-3-1-2-9(8-10)18-13(21)11-4-5-12-17-6-7-20(12)19-11/h1-8,14H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAHTNZBJJVKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is C20H13F2N4O2. Its structure features an imidazo[1,2-b]pyridazine core, which is known for its biological activity. The presence of the difluoromethoxy group enhances its pharmacological properties, making it a candidate for various therapeutic interventions.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against RNA viruses. For instance, compounds structurally related to this compound have shown efficacy in inhibiting viral replication in cell-based assays. Research indicates that derivatives of this compound can inhibit the RNA-dependent RNA polymerase (RdRp) of viruses such as Hepatitis C and Influenza A, demonstrating broad-spectrum antiviral activity .
| Virus Type | Activity | Reference |
|---|---|---|
| Hepatitis C | Inhibition of RdRp | |
| Influenza A | Inhibition of viral replication | |
| SARS-CoV | Antiviral activity observed |
Anticancer Properties
The imidazo[1,2-b]pyridazine scaffold has been linked to anticancer activities in various studies. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific application of this compound in cancer therapy is an area of ongoing research, with preliminary results suggesting potential efficacy against certain cancer cell lines .
Enzyme Inhibition
This compound has also been studied as a phosphodiesterase (PDE) inhibitor. PDE inhibitors have therapeutic implications in treating cardiovascular diseases and erectile dysfunction by increasing intracellular cAMP levels. The compound's ability to selectively inhibit specific PDE isoforms could lead to novel treatments for these conditions .
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profiles of compounds related to this compound:
- Study on Antiviral Effects : A recent study evaluated the antiviral effects of a series of imidazo[1,2-b]pyridazines against HCV and Influenza A using a subgenomic replicon system. Results indicated that certain derivatives exhibited EC50 values significantly lower than existing antiviral agents, suggesting enhanced potency and reduced cytotoxicity .
- Anticancer Activity Assessment : Another research project focused on the anticancer potential of imidazo[1,2-b]pyridazine derivatives against breast cancer cell lines. The findings revealed that these compounds induced apoptosis through mitochondrial pathways, marking them as promising candidates for further development .
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The imidazo[1,2-b]pyridazine scaffold is shared among several derivatives, but substituent variations dictate pharmacological profiles:
Key Observations :
- Electron-Withdrawing Groups (e.g., difluoromethoxy, trifluoromethyl) reduce metabolic oxidation, enhancing half-life .
- Polar Substituents (e.g., piperazine, carboxamide) improve aqueous solubility but may reduce membrane permeability .
- Bulkier Groups (e.g., tetrahydro-2H-pyran) can hinder target binding but improve pharmacokinetics .
Kinase Inhibition Profiles
Compounds with the imidazo[1,2-b]pyridazine core exhibit diverse kinase inhibition:
The difluoromethoxy analog’s activity is hypothesized to align with kinase inhibitors due to structural similarities, though direct data is lacking. Its selectivity may surpass piperazine-containing analogs (e.g., YPC-21440) due to reduced off-target interactions .
Antimalarial Activity ()
Imidazo[1,2-b]pyridazines with aminophenyl substituents (e.g., 3-(4-aminophenyl)-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine) target Plasmodium falciparum with IC50 values <100 nM. The difluoromethoxy compound’s lack of basic amines likely limits antimalarial utility .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its potential biological activities, particularly against various pathogens. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb) and other targets.
Chemical Structure and Synthesis
The compound belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused ring system that contributes to its biological activity. The synthesis typically involves cyclization reactions that yield the desired imidazo[1,2-b]pyridazine structure. A notable study synthesized a series of derivatives, including those with difluoromethoxy substitutions, which were evaluated for their antimycobacterial properties .
Antimycobacterial Activity
Recent studies have highlighted the antitubercular potential of imidazo[1,2-b]pyridazine derivatives. The compound demonstrated significant in vitro activity against Mtb, with minimum inhibitory concentration (MIC) values ranging from 0.63 to 1.26 μM for several derivatives . However, in vivo studies indicated limited efficacy due to rapid metabolism and short half-lives (<10 minutes) when exposed to mouse liver microsomes . This suggests that while the compound is promising in vitro, its metabolic stability needs improvement for effective therapeutic use.
Structure-Activity Relationships (SAR)
The SAR analysis revealed that specific substitutions at the C2 and C6 positions of the imidazo[1,2-b]pyridazine scaffold significantly influence biological activity. Compounds with fluoro substituents at C2 and methoxy functions at C3 were particularly active. For instance, derivatives with a benzyl-heteroatom moiety at C6 exhibited enhanced potency against Mtb .
| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |
|---|---|---|---|---|
| 1a | BnO | Ph | 1 | 3.02 |
| 2a | BnS | Ph | 0.5 | 1.44 |
| 2b | 3-MeO-BnS | 2-F-Ph | 0.5 | 1.26 |
Case Studies
In one study involving a series of derivatives including this compound, researchers found that while several compounds showed promising in vitro activity against Mtb, they were inactive in vivo due to metabolic instability . This highlights the need for further modifications to enhance pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves condensation reactions to form the imidazo[1,2-b]pyridazine core, followed by nucleophilic substitution or coupling to introduce the difluoromethoxyphenyl group. For example, cyclocondensation of aminopyridazine derivatives with ketones under reflux (e.g., 1,2-dimethoxyethane) is a common starting point . Purification often employs column chromatography (DCM/MeOH gradients) and recrystallization (e.g., ethyl acetate) to achieve >95% purity, validated via HPLC .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H NMR can confirm substituent positions (e.g., difluoromethoxy protons at δ ~6.8 ppm), while HRMS verifies molecular weight (e.g., [M+H]+ expected m/z). X-ray crystallography, as used in kinase-inhibitor complexes , may resolve ambiguous stereochemistry.
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology : Kinase inhibition assays (e.g., BTK or RET kinase) using fluorescence polarization or ADP-Glo™ kits are common for imidazopyridazines . Antimicrobial activity is screened via microplate Alamar Blue assays against Mycobacterium tuberculosis (MIC values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for selective kinase inhibition?
- Methodology : Systematic substitution of the difluoromethoxy group (e.g., replacing with trifluoromethyl or cyclopropyl) and comparing IC₅₀ values across kinase panels. Evidence from analogs shows that 3-cyclopropyl derivatives enhance BTK binding affinity . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies identifies critical residues (e.g., Lys430 in BTK) for selective inhibition .
Q. How do researchers resolve contradictions in reported biological activities (e.g., kinase vs. antimicrobial effects)?
- Methodology : Target deconvolution via chemoproteomics (e.g., affinity-based pull-down with biotinylated probes) identifies off-target interactions . Comparative transcriptomics in bacterial vs. mammalian cells can distinguish pathway-specific effects .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodology : Introducing hydrophilic groups (e.g., hydroxyethyl or dimethylaminoethyl) on the carboxamide side chain, as seen in antiplasmodial imidazopyridazines, enhances aqueous solubility (>80 mg/mL in DMSO) while retaining potency . Pharmacokinetic profiling in rodent models assesses oral bioavailability and metabolic stability .
Q. How is the binding mechanism elucidated for this compound with its target protein?
- Methodology : Co-crystallization with the target kinase (e.g., BTK) followed by X-ray diffraction (2.05 Å resolution) reveals hydrogen bonding with hinge regions (e.g., Glu475 and Met477) . Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, Kd).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
